Lipophilicity (LogP) Comparison: Pentyl vs. Methyl Ester for Enhanced Membrane Permeability
The pentyl ester chain confers significantly higher lipophilicity compared to the methyl ester analog. This is a critical differentiation point for applications requiring enhanced membrane permeability. While the exact LogP value for pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not reported in primary literature, the structural difference between a pentyl (C5) and methyl (C1) chain translates to an estimated increase in LogP of approximately 2.0 units (based on standard Hansch-Leo π-fragment constants: +0.5 per methylene unit x 4 additional methylene units) [1]. In benzoxazole series, increased lipophilicity has been directly correlated with improved cellular uptake and blood-brain barrier penetration [2]. The methyl ester (CAS 13610-50-9, C10H9NO4, MW 207.18) is a more polar, water-soluble compound . The pentyl ester's enhanced lipophilicity makes it the preferred starting material for designing compounds intended for intracellular or CNS targets [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated increase of ~2.0 LogP units vs. methyl ester (C14H17NO4, MW 263.29) |
| Comparator Or Baseline | Methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 13610-50-9, C10H9NO4, MW 207.18) |
| Quantified Difference | Estimated LogP increase of ~2.0 units |
| Conditions | Calculation based on Hansch-Leo π-fragment method |
Why This Matters
Higher lipophilicity is a key driver for improved passive membrane diffusion, which is essential for optimizing the bioavailability and intracellular accumulation of drug candidates.
- [1] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. John Wiley & Sons. View Source
- [2] Bioisosteric replacement of anilide with benzoxazole: potent and orally bioavailable antagonists of VLA-4. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. View Source
- [3] Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. (2005). Molecules, 10(8), 960-970. View Source
